5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo-
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Overview
Description
5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for thiazolidinones often involve multicomponent reactions, click chemistry, and green chemistry approaches to improve yield, selectivity, and purity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in inflammation and cancer progression . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiazole: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Thiazolidine: A saturated derivative of thiazolidinone with similar biological activities.
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Uniqueness
5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- is unique due to its specific substitution pattern, which enhances its biological activities and makes it a valuable scaffold for drug development .
Properties
CAS No. |
1049129-29-4 |
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Molecular Formula |
C18H17ClN2OS2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethylpyridin-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C18H17ClN2OS2/c1-11-9-14(16-17(22)24-18(23)20-16)10-12(2)21(11)8-7-13-3-5-15(19)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,20,23) |
InChI Key |
OBRNEHIFKPOJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)SC(=S)N2)C=C(N1CCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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